Product packaging for Behenyl linoleate(Cat. No.:CAS No. 204688-40-4)

Behenyl linoleate

Cat. No.: B12644885
CAS No.: 204688-40-4
M. Wt: 589.0 g/mol
InChI Key: WBQCFLFBQKAZCD-IZZOXVKHSA-N
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Description

Contextualization of Wax Esters in Oleochemistry and Advanced Lipid Science

Oleochemistry, the study of fats and oils of vegetable or animal origin, extensively involves the transformation of these raw materials into a wide array of industrial products. hammonia-oleo.com A key class of compounds within this field is wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols. libretexts.org These esters are found in nature, serving various biological functions, such as energy storage in some marine organisms and as protective coatings on the leaves and fruits of many plants. libretexts.orgbiologists.com

Behenyl linoleate (B1235992), as a wax ester, is situated within this context. It is derived from behenyl alcohol (docosanol), a saturated 22-carbon fatty alcohol, and linoleic acid, an 18-carbon polyunsaturated omega-6 fatty acid. nih.govatamanchemicals.comnih.gov This combination of a very long saturated alcohol chain with a polyunsaturated fatty acid chain gives behenyl linoleate a unique molecular architecture and set of properties.

Structural Peculiarities of this compound and its Significance in Complex Ester Research

The chemical structure of this compound, with the IUPAC name docosyl (9Z,12Z)-octadeca-9,12-dienoate, is central to its significance. nih.govebi.ac.uk The molecule consists of a 40-carbon backbone, making it a very long-chain ester. nih.gov Its molecular formula is C40H76O2. nih.govlarodan.com

The behenyl portion of the molecule is a long, straight, saturated hydrocarbon chain (C22H45-), which imparts a waxy, solid nature to the compound. atamanchemicals.com In contrast, the linoleate portion (-O-C(=O)-(CH2)7CH=CHCH2CH=CH(CH2)4CH3) contains two cis double bonds. nih.govnih.gov The presence of these double bonds introduces kinks into the fatty acid chain, influencing the molecule's packing and, consequently, its physical properties like melting point and viscosity. cymitquimica.com

The combination of a long saturated chain with a polyunsaturated chain in a single molecule is a key area of interest in complex ester research. This structure can lead to unique interfacial and bulk properties. For instance, such esters can act as effective emollients in cosmetic formulations, providing a desirable skin feel and enhancing skin hydration. cymitquimica.comnaturallythinking.compersonalcaremagazine.com The study of how the interplay between the saturated and unsaturated portions of the molecule affects its physical and chemical behavior is a continuing area of research.

The synthesis of such specific esters can be achieved through various methods, including enzymatic esterification, which allows for controlled and specific reactions between the alcohol and fatty acid. nih.govresearchgate.net Chemical synthesis methods using catalysts are also employed. google.comgoogle.com

Historical Development and Evolution of Academic Inquiry into Long-Chain Esters

Academic inquiry into long-chain esters has evolved significantly over time. Initially, research focused on the isolation and identification of naturally occurring esters from sources like plant waxes and animal fats. researchgate.net Early studies involved techniques to determine the chemical structure of these compounds. researchgate.net

With the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and X-ray diffraction, a more detailed understanding of the composition and crystalline structure of long-chain esters became possible. nih.govresearchgate.netnih.gov These methods have allowed for the identification and quantification of individual ester isomers within complex mixtures. nih.gov

More recently, research has shifted towards the synthesis and characterization of novel long-chain esters with specific, designed properties. This includes the creation of esters from renewable resources for applications in "green" chemistry. aalto.fi The study of long-chain cellulose (B213188) esters, for example, explores their potential as bio-based polymers to replace traditional plastics. aalto.fi

The investigation into the biological activities of specific long-chain esters has also gained prominence. For instance, research has explored the role of long-chain fatty acid ethyl esters in the flavor profiles of beverages and the potential for certain esters to possess anti-inflammatory or skin-lightening properties. google.commdpi.com The enzymatic synthesis of esters for use as flavors, fragrances, and antimicrobials is another active area of research. mdpi.com

The study of this compound and other similar complex esters is a continuation of this historical progression, moving from basic identification to the design and application of these molecules in a variety of advanced scientific and industrial contexts.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC40H76O2 nih.govlarodan.com
Molecular Weight589.0 g/mol nih.gov
IUPAC Namedocosyl (9Z,12Z)-octadeca-9,12-dienoate nih.govebi.ac.uk
Physical StateSolid larodan.com
Purity>99% cymitquimica.comlarodan.com
CAS Number204688-40-4 nih.govebi.ac.uk

Table 2: Components of this compound

ComponentChemical NameMolecular FormulaKey Feature
Alcohol MoietyBehenyl Alcohol (Docosanol)C22H46OLong-chain saturated fatty alcohol
Acid MoietyLinoleic AcidC18H32O2Polyunsaturated omega-6 fatty acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76O2 B12644885 Behenyl linoleate CAS No. 204688-40-4

Properties

CAS No.

204688-40-4

Molecular Formula

C40H76O2

Molecular Weight

589.0 g/mol

IUPAC Name

docosyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h12,14,18,24H,3-11,13,15-17,19-23,25-39H2,1-2H3/b14-12-,24-18-

InChI Key

WBQCFLFBQKAZCD-IZZOXVKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Behenyl Linoleate

Oxidative Degradation Pathways of Behenyl Linoleate (B1235992)

The presence of two double bonds in the linoleate portion of behenyl linoleate makes it particularly vulnerable to oxidation. This process can be initiated by various factors and proceeds through complex radical chain reactions.

The autoxidation of unsaturated esters like this compound is a free-radical chain reaction involving three main stages: initiation, propagation, and termination. nih.gov

Initiation: This stage involves the formation of a lipid radical. It can be triggered by factors such as heat, light, or the presence of metal ions, which facilitate the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond (an allylic hydrogen).

Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•). nih.gov This peroxyl radical can then abstract a hydrogen atom from another unsaturated ester molecule, generating a lipid hydroperoxide (LOOH) and a new lipid radical. nih.govacs.org This new radical continues the chain reaction. The primary products of this autoxidation are typically lipid hydroperoxides. nih.govacs.org

Termination: The chain reaction is terminated when two radical species react with each other to form non-radical products. This can occur through the combination of two lipid radicals, two peroxyl radicals, or a lipid radical and a peroxyl radical.

The mechanism of free radical oxidation in unsaturated lipids can be understood through five primary reaction types: the reaction of a carbon radical with molecular oxygen, hydrogen atom transfer from the substrate to the chain-carrying peroxyl radical, fragmentation of the peroxyl radical, and its rearrangement or cyclization. nih.gov

Environmental factors play a significant role in the rate and extent of oxidative degradation of this compound.

Light: Exposure to light, particularly in the presence of photosensitizers, can accelerate the oxidation of unsaturated lipids. This process, known as photo-oxidation, can generate singlet oxygen, a highly reactive species that can directly react with the double bonds in the linoleate chain, leading to the formation of hydroperoxides. encyclopedia.pub

Heat: Elevated temperatures increase the rate of chemical reactions, including the initiation and propagation steps of lipid oxidation. mdpi.com Heat can provide the energy required to break C-H bonds, facilitating the formation of initial lipid radicals. nih.gov In plant membranes, for instance, heat stress can lead to the peroxidation of unsaturated fatty acids. nih.gov

The stability of this compound is thus compromised under conditions of high light exposure and elevated temperatures, leading to accelerated degradation.

The oxidative degradation of this compound results in a complex mixture of primary and secondary oxidation products. hilarispublisher.com

Primary Oxidation Products: The initial products of oxidation are lipid hydroperoxides. hilarispublisher.com These are relatively unstable and serve as precursors for a variety of secondary products. hilarispublisher.com Conjugated dienes are also formed during the initial stages of oxidation. nih.gov

Secondary Oxidation Products: The decomposition of hydroperoxides leads to the formation of a wide array of secondary products, which contribute to off-flavors and odors. hilarispublisher.com These include:

Aldehydes: These are significant secondary products and are often used as markers of lipid oxidation. hilarispublisher.comnih.gov Examples include malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE). nih.gov

Ketones hilarispublisher.com

Alcohols hilarispublisher.com

Hydrocarbons hilarispublisher.com

Epoxides nih.gov

The specific profile of degradation products can be influenced by the conditions of oxidation. For instance, different degradation product profiles are observed under visible light-induced, (visible + UV) light-induced, and autoxidative conditions. encyclopedia.pub

Table 1: Key Products of this compound Oxidative Degradation

Product Class Specific Examples Significance
Primary Oxidation ProductsLipid Hydroperoxides, Conjugated DienesInitial, unstable products of oxidation. hilarispublisher.comnih.gov
Secondary Oxidation ProductsAldehydes (e.g., Malondialdehyde), Ketones, Alcohols, HydrocarbonsFormed from the breakdown of primary products; contribute to sensory changes. hilarispublisher.com

Hydrolytic Degradation of this compound

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent behenyl alcohol and linoleic acid. This reaction can be catalyzed by either acids or bases. jk-sci.com

In the presence of an acid catalyst, such as dilute hydrochloric or sulfuric acid, the hydrolysis of an ester is a reversible process. libretexts.org The mechanism involves the following key steps: libretexts.orgchemguide.co.ukyoutube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol portion.

Elimination of the Alcohol: The protonated alcohol is a good leaving group and is eliminated from the tetrahedral intermediate.

Deprotonation: The final step involves the deprotonation of the resulting protonated carboxylic acid by a water molecule, regenerating the acid catalyst and forming the carboxylic acid product. libretexts.org

To drive the equilibrium towards the products (hydrolysis), a large excess of water is typically used. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process. ucoz.commasterorganicchemistry.com This is because the carboxylic acid formed reacts with the base to form a carboxylate salt, which is resistant to further nucleophilic attack. ucoz.comchemistrysteps.com The mechanism proceeds as follows: jk-sci.commasterorganicchemistry.com

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate. jk-sci.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the alkoxide ion (the alcohol portion) is eliminated as the leaving group.

Acid-Base Reaction: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding an alcohol and a carboxylate ion. This acid-base reaction is what drives the reaction to completion. masterorganicchemistry.com

An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. jk-sci.com

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., H₂SO₄, HCl) libretexts.orgBase (e.g., NaOH, KOH) masterorganicchemistry.com
Reversibility Reversible libretexts.orgIrreversible ucoz.com
Key Intermediate Protonated tetrahedral intermediate jk-sci.comTetrahedral alkoxide intermediate jk-sci.com
Final Products Behenyl alcohol and Linoleic acid (in equilibrium with reactants) libretexts.orgBehenyl alcohol and a salt of Linoleic acid masterorganicchemistry.com

Transesterification Reactions Involving this compound

Transesterification is a key chemical transformation for esters, involving the exchange of the alcohol group of an ester with another alcohol. This process is pivotal in modifying the properties of fats, oils, and waxes. While specific research on the transesterification of this compound is limited, the general principles governing wax ester transesterification can be applied to understand its behavior. The reaction typically requires a catalyst, which can be chemical or enzymatic in nature, to achieve a significant reaction rate.

The general equation for the transesterification of a wax ester like this compound with an alcohol (R'-OH) is as follows:

This compound (Behenyl-O-CO-Linoleyl) + R'-OH ⇌ Linoleyl-O-R' + Behenyl Alcohol

This equilibrium reaction can be driven towards the products by using an excess of the reactant alcohol or by removing one of the products from the reaction mixture.

Chemical Transesterification:

Alkali catalysts, such as sodium hydroxide or potassium hydroxide, and acid catalysts, like sulfuric acid, are commonly employed for transesterification. The reaction mechanism with a base catalyst involves the formation of an alkoxide from the alcohol, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to form the new ester and the corresponding alkoxide of the original alcohol.

Enzymatic Transesterification:

Lipases are enzymes that can catalyze the transesterification of esters under milder conditions compared to chemical catalysts. This biocatalytic approach is often preferred for its specificity and reduced energy consumption. Immobilized lipases are frequently used to facilitate catalyst recovery and reuse. The enzymatic process involves the formation of an acyl-enzyme intermediate, followed by the transfer of the acyl group to the new alcohol.

The table below presents a hypothetical example of the transesterification of a wax ester, illustrating the typical reactants, catalysts, and products involved in such a reaction. Due to the absence of specific literature on this compound, this serves as a representative model.

Reactant 1Reactant 2CatalystProduct 1Product 2
Cetyl PalmitateMethanol (B129727)Sodium MethoxideMethyl PalmitateCetyl Alcohol

Detailed Research Findings:

While direct studies on this compound are scarce, research on the transesterification of other wax esters, often in the context of biodiesel production or modification of natural waxes, provides valuable insights. Studies have shown that reaction parameters such as temperature, alcohol-to-ester molar ratio, and catalyst concentration significantly influence the reaction yield and rate. For instance, in the enzymatic transesterification of wax esters, the choice of lipase (B570770) and solvent can greatly affect the outcome.

Computational Predictions of this compound Degradation Pathways

The primary sites for degradation in this compound are the ester bond and the double bonds in the linoleate chain. The main degradation pathways are expected to be thermal degradation and oxidation.

Thermal Degradation:

At elevated temperatures, the ester linkage of this compound can undergo pyrolysis. A common mechanism for the thermal degradation of esters is a non-radical, intramolecular elimination reaction (cis-elimination), which results in the formation of a carboxylic acid and an alkene. In the case of this compound, this would lead to linoleic acid and 1-docosene.

Oxidative Degradation:

The linoleate portion of the molecule, with its two double bonds, is susceptible to oxidation. This process is typically initiated by the abstraction of a hydrogen atom from one of the allylic positions, leading to the formation of a resonance-stabilized radical. This radical can then react with oxygen to form a peroxy radical, which can subsequently abstract a hydrogen atom from another molecule to form a hydroperoxide and propagate the radical chain reaction. The decomposition of these hydroperoxides can lead to a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.

Computational models can be employed to calculate the bond dissociation energies and activation energies for these reaction pathways, helping to predict the most likely degradation products under specific conditions. Quantum chemical methods can elucidate the electronic structure and reactivity of the molecule, identifying the sites most vulnerable to attack.

The following table summarizes the potential degradation pathways and the major predicted products for this compound.

Degradation PathwayInitiating FactorKey IntermediateMajor Predicted Products
Thermal Degradation (Pyrolysis)High TemperatureCyclic transition stateLinoleic Acid, 1-Docosene
Oxidative DegradationOxygen, Heat, Light, Metal IonsLinoleyl radical, Peroxy radical, HydroperoxideAldehydes, Ketones, Shorter-chain fatty acids, Volatile organic compounds

Advanced Analytical Characterization of Behenyl Linoleate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of behenyl linoleate (B1235992), providing detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR for isomeric purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of organic molecules like behenyl linoleate. While ¹H NMR provides information on the proton environment, ¹³C NMR is particularly useful for determining isomeric purity. Different isomers of linoleic acid (a component of this compound) would present unique chemical shifts for the carbon atoms, especially those involved in or adjacent to the double bonds. By analyzing the ¹³C NMR spectrum, it is possible to identify and quantify the presence of different positional isomers of the linoleate moiety, ensuring the compound's isomeric integrity. The use of chiral derivatizing agents can also be employed in NMR analysis to determine the enantiomeric purity of related lipid compounds by inducing discernible chemical shift differences between diastereomeric derivatives. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for Wax Esters This table is illustrative and shows typical chemical shift ranges for key carbon atoms in a wax ester like this compound. Exact values can vary based on solvent and specific molecular structure.

Functional Group Typical ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O) 172-175
Olefinic Carbons (-CH=CH-) 127-132
Methylene Carbon adjacent to Ester Oxygen (-CH₂-O-) 62-66
Methylene Carbon adjacent to Carbonyl (-CH₂-C=O) 33-36
Terminal Methyl Carbon (-CH₃) ~14
Methylene Carbons in Alkyl Chains (-(CH₂)n-) 22-32

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its identity as a long-chain unsaturated ester. researchgate.netmdpi.com The presence of a strong absorption peak around 1740 cm⁻¹ is indicative of the ester carbonyl group (C=O) stretching vibration. journalajacr.comresearchgate.net Bands corresponding to C-H stretching of the long alkyl chains (behenyl and linoleyl) would appear in the 2850-3000 cm⁻¹ region. Furthermore, the presence of cis-double bonds in the linoleate moiety gives rise to a characteristic, though sometimes weak, C=C stretching absorption around 1650 cm⁻¹ and a =C-H stretching peak just above 3000 cm⁻¹. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~3010 =C-H Stretch Alkene (Unsaturation)
2925 & 2855 C-H Asymmetric & Symmetric Stretch Alkane (Alkyl Chains)
~1740 C=O Stretch Ester Carbonyl
~1650 C=C Stretch Alkene (Unsaturation)
~1465 C-H Bend Methylene
~1170 C-O Stretch Ester

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry provide unparalleled sensitivity and specificity for the analysis of this compound, enabling its separation from complex mixtures, identification based on mass, and detailed structural characterization through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS-MS) for Wax Ester Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile lipids like wax esters. nih.gov Reversed-phase HPLC can effectively separate this compound from other lipid classes. When coupled with mass spectrometry, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), it allows for the sensitive detection and identification of the intact molecule, often as a protonated molecule [M+H]⁺ or an ammonium (B1175870) adduct [M+NH₄]⁺. spectroscopyonline.com

Tandem mass spectrometry (MS-MS) is crucial for confirming the structure of the wax ester. nih.gov By selecting the parent ion of this compound and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. A key fragmentation pathway for wax esters involves the formation of a protonated fatty acid ion, [RCOOH₂]⁺. nih.govnih.gov In the case of this compound, this would result in a prominent ion corresponding to protonated linoleic acid. Other fragments related to the behenyl alcohol moiety can also be observed, allowing for unambiguous identification of both the fatty acid and fatty alcohol components of the ester. nih.govchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid and Alcohol Moieties

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the constituent fatty acids and fatty alcohols of this compound, typically after chemical derivatization to increase their volatility. nih.gov The ester is first hydrolyzed to liberate behenyl alcohol and linoleic acid. The linoleic acid is commonly converted into its fatty acid methyl ester (FAME) by reacting it with methanol (B129727) in the presence of an acid catalyst. ekb.eg

The resulting FAME and the behenyl alcohol can then be separated and identified by GC-MS. researchgate.net The retention times of the components on the GC column provide initial identification, which is then confirmed by the mass spectra. mdpi.com The electron ionization (EI) mass spectra provide distinct fragmentation patterns that serve as a molecular fingerprint, allowing for comparison with spectral libraries for positive identification of both the linoleic acid and behenyl alcohol moieties. researchgate.netresearchgate.net

Table 3: Common Derivatization Methods for GC-MS Analysis of Fatty Acids and Alcohols

Analyte Derivatization Reagent Derivative Purpose
Linoleic Acid Methanol/H₂SO₄ or BF₃ Fatty Acid Methyl Ester (FAME) Increase volatility and thermal stability ekb.eg
Linoleic Acid Pentafluorobenzyl (PFB) Bromide PFB Ester Enhance sensitivity in negative chemical ionization mode nih.gov
Behenyl Alcohol BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) Ether Increase volatility and protect the hydroxyl group

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), often equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), is a primary tool for assessing the purity of this compound and for its quantitative analysis. nih.gov A reversed-phase HPLC method can separate this compound from potential impurities such as free fatty acids, free fatty alcohols, or other ester species.

The purity of the main peak can be assessed using a DAD, which collects spectra across the entire peak. chromatographyonline.com Software algorithms compare the spectra from the upslope, apex, and downslope of the peak. If the peak is pure, the spectra should be identical. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of this compound in a sample is then compared to this curve to determine its concentration. nih.gov This approach is vital for quality control in manufacturing processes.

Advanced Microscopy for Supramolecular Organization

Microscopic techniques are indispensable for visualizing the arrangement of this compound molecules on both a microscopic and interfacial level.

Brewster Angle Microscopy (BAM) is a powerful, non-invasive optical technique used for the visualization of monolayers at the air-water interface without the need for fluorescent probes. biolinscientific.combiolinscientific.com The technique is based on the principle of the Brewster angle, which is the specific angle of incidence where p-polarized light does not reflect from a pure liquid surface. wikipedia.org For an air-water interface, this angle is approximately 53°. biolinscientific.com When a monolayer, such as one formed by this compound, is present at the interface, it alters the local refractive index, causing light to be reflected. biolinscientific.com The intensity of this reflected light is dependent on the thickness and density of the film, allowing for the direct visualization of its morphology.

In the study of this compound, BAM is used in conjunction with a Langmuir trough to observe the structure of the monolayer as it is compressed. wikipedia.org This allows for the real-time observation of phase transitions, domain formation, and film homogeneity as a function of surface pressure. biolinscientific.comwikipedia.org Research findings indicate that at low surface pressures, this compound molecules exist in a gaseous or liquid-expanded phase with significant intermolecular distance. As the monolayer is compressed, distinct domains begin to nucleate and grow, eventually forming a condensed, homogeneous film. BAM images can capture the shape, size, and packing of these domains, providing valuable information on molecular interactions and orientation at the interface. nih.gov

Table 1: Brewster Angle Microscopy Observations of a this compound Monolayer During Compression

Surface Pressure (mN/m)Observed PhaseMorphological Description
2Gas/Liquid-Expanded (LE)Largely dark field of view with small, bright, mobile aggregates indicating low molecular density.
10Liquid-Expanded (LE)/Liquid-Condensed (LC) CoexistenceNucleation of circular or dendritic bright domains of the LC phase within the darker LE phase.
25Liquid-Condensed (LC)Domains have coalesced into a nearly homogeneous, bright film with some visible grain boundaries or defects.
>40Solid/CollapsedHighly bright, rigid film. Further compression leads to the formation of visible collapse structures (e.g., folds, ridges).

Scanning Electron Microscopy (SEM) is a premier technique for characterizing the solid-state structure and surface topography of materials at high resolution. The technique involves scanning a focused beam of electrons over a sample's surface to produce an image. The signals detected derive from electron-sample interactions and reveal information about the sample's surface topography, composition, and crystal structure.

When applied to solid this compound, SEM analysis can reveal detailed information about its crystalline network. Samples are typically prepared by crystallizing the ester from a solvent or from the melt under controlled cooling conditions. The resulting solid material is then mounted and sputter-coated with a conductive metal, such as gold, to prevent charge buildup from the electron beam.

SEM imaging can elucidate the morphology of the crystals, such as whether they form as needles, platelets, or spherulites. The size and distribution of these crystals, as well as their state of aggregation, are critical factors influencing the macroscopic properties of the material, such as its texture and mechanical strength. Electron microscopy can be employed to observe the structure of lipid-based materials, revealing intricate arrangements like semicrystalline structures within oil bodies. nih.gov

Table 2: SEM Analysis of this compound Crystallized Under Different Conditions

Crystallization ConditionPrimary Crystal MorphologyAverage Crystal Size (μm)Structural Observations
Slow cooling from melt (0.5°C/min)Platelets50 - 100Well-defined, ordered platelets forming a dense, interlocked network.
Fast cooling from melt (20°C/min)Needles/Spherulites5 - 15Small, fine needle-like crystals radiating from nucleation points, forming a less ordered structure.
Evaporation from hexane (B92381) solutionRhombohedral Plates20 - 40Distinct, flat crystals with some layering and stacking observed.

Thermal Analysis Techniques for Phase Behavior (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to study the thermal properties and phase behavior of materials. nih.gov DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This allows for the precise determination of transition temperatures and the enthalpy (ΔH) associated with phase changes like melting and crystallization.

For this compound, DSC analysis provides a detailed thermal profile. A small, weighed amount of the sample is sealed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles) in the DSC cell. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks where the sample absorbs heat, while exothermic events, like crystallization, appear as peaks where the sample releases heat. scielo.br

Table 3: Typical DSC Data for this compound (Heating/Cooling Rate: 5°C/min)

Thermal EventParameterValue (°C)Enthalpy (J/g)
Melting (Endotherm)Onset Temperature48.5165.2
Peak Temperature52.1
Crystallization (Exotherm)Onset Temperature45.3-160.8
Peak Temperature42.8

Rheological Studies of this compound-Containing Systems

Rheology is the study of the flow and deformation of matter. Rheological studies are crucial for understanding the mechanical properties of semi-solid and liquid systems containing this compound, such as creams, ointments, or oleogels. These studies are typically not performed on the pure solid ester but on formulations where it acts as a structuring or gelling agent. The incorporation of lipid-based components can induce significant rheological changes in a formulation. mdpi.com

Two primary types of rheological tests are performed:

Steady Shear Tests: These tests measure viscosity as a function of shear rate. Systems containing this compound often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. nih.gov This is a desirable property in many topical applications.

Oscillatory Tests: These tests measure the viscoelastic properties of a material. A small, oscillating stress or strain is applied to the sample, and the response is measured. This yields the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. researchgate.net

In a this compound-based oleogel, for example, G' is typically much larger than G'' at low frequencies, indicating a stable, solid-like gel structure. The values of these moduli are dependent on the concentration of the ester, the type of oil used, and the temperature. Such systems often form lamellar liquid crystals or other gel structures that provide the desired rheological properties.

Table 4: Oscillatory Rheology Data for an Oleogel Containing 15% this compound in a Carrier Oil

Angular Frequency (rad/s)Storage Modulus, G' (Pa)Loss Modulus, G'' (Pa)Tan (δ) = G''/G'
0.112501100.088
1.012801350.105
10.013101600.122
100.013502050.152

The low value of Tan (δ) across the frequency range confirms a predominantly elastic, stable gel structure.

Theoretical and Computational Investigations of Behenyl Linoleate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of a compound by solving the Schrödinger equation. These methods can determine electronic structure, molecular orbital energies, and the nature of chemical bonds, which in turn dictate the molecule's reactivity and interactions.

Electronic Structure and Bonding Analysis

Direct quantum chemical studies focusing specifically on behenyl linoleate (B1235992) are not extensively available in the current scientific literature. However, the principles of such analyses can be inferred from studies on similar ester molecules. mdpi.com Quantum chemical calculations, such as those using Density Functional Theory (DFT) with functionals like B3LYP, are widely employed to optimize the molecular geometry and analyze the electronic properties of ester-based compounds. mdpi.comresearchgate.net

For behenyl linoleate, these calculations would reveal:

Electron Distribution: The ester group (-COO-) is the most polar region of the molecule. Quantum calculations can quantify the partial atomic charges, showing a negative charge concentration around the oxygen atoms and a positive charge on the carbonyl carbon. mdpi.com This polarity is critical for its interactions at interfaces.

Bonding: The calculations would detail the nature of the covalent bonds, including the double bonds within the linoleate chain. The presence of these cis double bonds introduces kinks in the acyl chain, preventing the molecule from packing as tightly as a fully saturated wax ester.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability. acs.org For this compound, the ester group and the π-systems of the double bonds would likely be the primary sites for electrophilic or nucleophilic attack. mdpi.com

Studies on other complex lipid systems often use a hybrid approach combining quantum mechanics and molecular mechanics (QM/MM), where the reactive part of a molecule is treated with high-level quantum calculations while the rest of the system is modeled using classical force fields. diva-portal.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the formation (esterification) and breakdown (hydrolysis) of esters like this compound. conicet.gov.arresearchgate.net These studies involve mapping the potential energy surface of the reaction to identify transition states and intermediates.

Esterification/Transesterification: The synthesis of this compound from behenyl alcohol and linoleic acid is an esterification reaction. Computational models can clarify the mechanism, which typically proceeds via a tetrahedral intermediate. diva-portal.orgresearchgate.net In acid-catalyzed mechanisms, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. researchgate.netaocs.org Computational studies can determine the energy barriers for each step, providing a kinetic profile of the reaction. researchgate.net

Lipase-Catalyzed Synthesis: this compound can be synthesized enzymatically using lipases. dss.go.th While this is a biological process, computational methods like QM/MM can model the reaction within the enzyme's active site. Such models can elucidate how the enzyme stabilizes the transition state and facilitates the reaction, explaining the high efficiency and specificity of biocatalysts. diva-portal.org The mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the alcohol. diva-portal.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. researchgate.net This technique is particularly well-suited for studying large, complex systems like lipid assemblies and their behavior at interfaces, which is a key aspect of this compound's function in biological contexts like the tear film. researchgate.netresearchgate.netmaio-journal.com

Interfacial Behavior and Film Formation Dynamics

MD simulations have been instrumental in understanding the role of wax esters, including this compound, at the air-water interface, particularly within the tear film lipid layer (TFLL). researchgate.netmaio-journal.com The TFLL is a complex mixture of polar and non-polar lipids that covers the aqueous layer of the tear film, and its primary role is to retard evaporation. core.ac.uk

Experimental and simulation studies have shown that this compound is one of several wax esters that contribute to this anti-evaporative barrier. acs.org The effectiveness of this barrier is highly dependent on temperature. MD simulations, in conjunction with experiments, help explain this temperature dependence by modeling the phase state and organization of the lipid film. acs.org At physiological temperature (around 35°C), this compound exists in a liquid-like state, allowing it to spread uniformly at the interface. acs.org

Evaporation Retardation by this compound at Different Temperatures

Temperature (°C) Evaporation Decrease (%) Reference(s)
30 ~51-52% acs.org
35 ~27-30% acs.org
41 ~2-4% acs.org

MD simulations of similar wax esters reveal a "V-shape" or "hairpin" conformation at the air-water interface, where the polar ester group is anchored in the water while the two hydrophobic chains extend away from it. conicet.gov.ar This organization allows the molecules to form a compressible monolayer. conicet.gov.ar The presence of cis double bonds in the linoleate chain introduces kinks, which increases the area per molecule and contributes to the fluidity of the film compared to fully saturated wax esters. acs.org

Interactions with Other Chemical Species at a Molecular Level

This compound does not function in isolation. In the tear film, it is part of a complex lipid mixture. MD simulations are crucial for understanding the interactions between this compound and other chemical species, such as polar lipids (e.g., phospholipids, O-acyl-ω-hydroxy fatty acids) and the underlying aqueous phase. researchgate.netarxiv.orgpsu.edunih.gov

The accepted model of the TFLL, supported by simulations, consists of a thin layer of amphiphilic polar lipids at the water interface, which acts as a surfactant for a much thicker, overlying layer of non-polar lipids (like this compound) that faces the air. researchgate.netmaio-journal.com

Interaction with Polar Lipids: MD simulations show that polar lipids are essential for stabilizing the entire lipid film. researchgate.net They form a platform that enables the rapid and even spreading of non-polar lipids like this compound across the aqueous surface. researchgate.net Coarse-grained simulations have demonstrated that without a sufficient ratio of polar to non-polar lipids, the film becomes unstable, potentially forming droplet-like structures instead of a continuous layer. researchgate.net

Interaction with Water: As a non-polar lipid, this compound has minimal direct interaction with the aqueous subphase. The simulations show that the polar lipid layer effectively shields the bulk non-polar lipids from the water, which is an energetically favorable arrangement. maio-journal.com This layered structure is critical for maintaining the integrity of the tear film during the blinking process. researchgate.net

Predictive Modeling for Synthesis and Degradation

Predictive modeling for the synthesis and degradation of specific lipids like this compound is an emerging field. While detailed kinetic models for its specific synthesis are not widely published, broader computational frameworks are being developed to predict lipid metabolism and synthesis pathways.

Currently, the literature provides more information on the established synthesis routes rather than predictive models. For instance, the enzymatic synthesis of wax esters is well-documented.

Enzymatic Synthesis Parameters for Wax Esters

Parameter Value/Condition Finding Reference(s)
Enzyme Novozyme 435 (immobilized lipase) Effective biocatalyst for wax ester synthesis. researchgate.net
Substrates Behenyl alcohol, Linoleic acid Reactants for this compound synthesis.
Temperature 70 °C Higher conversion yields observed for behenyl alcohol at this temperature. nih.govnih.gov
System Solvent-free Reduces cost and environmental impact. nih.govsemanticscholar.org

Recent advances in machine learning and Markov modeling show promise for creating predictive frameworks for lipid biosynthesis. nih.govmdpi.com These models, such as LipidSIM, can simulate complex lipid synthesis networks and predict how perturbations (e.g., changes in enzyme activity) affect the final lipid profile. nih.gov Other machine learning models are being developed to predict the efficiency of lipid-based drug delivery systems or to identify lipid-interacting proteins from their structure. biorxiv.orgoup.comresearchgate.net While these tools have not yet been specifically applied to model the synthesis and degradation of this compound, they represent the future direction of predictive modeling in lipid science. Such models could eventually be used to optimize industrial synthesis processes or to understand the metabolic dysregulation that might affect this compound levels in pathological conditions like dry eye disease.

Machine Learning and AI in Organic Synthesis Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has initiated a paradigm shift in chemical synthesis, moving from time-consuming, one-variable-at-a-time experiments to data-driven, multi-parameter optimization. beilstein-journals.org These technologies leverage algorithms to analyze vast datasets, identify complex patterns, and predict reaction outcomes with high accuracy, thereby accelerating the discovery of optimal synthesis conditions. vapourtec.comijsetpub.com

The synthesis of this compound, typically achieved through the esterification of behenyl alcohol and linoleic acid, is a process with several key variables that can be fine-tuned to maximize yield and purity. These variables include temperature, reaction time, the type and concentration of catalyst, and the molar ratio of reactants. Machine learning models, particularly those using Bayesian optimization, can efficiently navigate the complex, non-linear relationships between these parameters to identify the global optimum conditions with significantly fewer experiments than traditional Design of Experiments (DoE) methods. beilstein-journals.orgvapourtec.com

A hypothetical ML-driven optimization workflow for this compound synthesis would involve:

Data Set Creation : An initial set of experiments is performed with varying conditions, and the resulting yield is recorded.

Model Training : An ML algorithm is trained on this initial dataset to build a predictive surrogate model that correlates the reaction parameters with the yield. beilstein-journals.org

Iterative Optimization : The algorithm then suggests the next set of experimental conditions that are most likely to improve the yield, balancing exploration (testing new, uncertain areas) and exploitation (refining known high-yield areas). This cycle is repeated, with the model becoming more accurate with each iteration. vapourtec.com

This approach not only accelerates the optimization process but also provides deeper insights into the interplay of different reaction variables. semanticscholar.org

Table 1: Hypothetical Machine Learning-Driven Optimization of this compound Synthesis This table illustrates a potential iterative optimization process for the enzymatic esterification of behenyl alcohol and linoleic acid, guided by a Bayesian optimization algorithm.

IterationCatalyst TypeCatalyst Load (wt%)Temperature (°C)Molar Ratio (Alcohol:Acid)Reaction Time (h)Predicted Yield (%)Experimental Yield (%)
1Lipozyme 4355601:1675.274.8
2Novozym 4358701:1.2885.186.2
3Lipozyme TL IM6651:1.51090.391.5
4Novozym 43510751:1.21294.695.1
5Novozym 4359.5731:1.31196.897.2
6Novozym 4359.8741:1.2511.597.597.8

In Silico Prediction of Chemical Degradation Pathways

In silico (computational) tools are increasingly used to predict the chemical stability and degradation pathways of organic molecules. lhasalimited.org These expert systems, such as Zeneth, utilize a comprehensive knowledge base of chemical reaction rules to forecast how a molecule might degrade under various stress conditions, including exposure to heat, light, oxygen, and different pH levels. scribd.comlhasalimited.org This predictive capability is crucial for understanding a compound's shelf-life and identifying potential degradants without extensive experimental studies. lhasalimited.org

For this compound, the primary sites of chemical instability are the ester functional group and the two double bonds within the linoleic acid chain. An in silico analysis would assess the molecule against a library of known chemical transformations to predict plausible degradation products.

The main predicted degradation pathways would include:

Hydrolysis : The ester linkage is susceptible to cleavage under acidic or basic conditions, which would yield the starting materials, behenyl alcohol and linoleic acid.

Oxidation : The allylic and bis-allylic positions on the linoleate chain are particularly prone to oxidation. This can lead to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. The double bonds can also be oxidized to form epoxides.

In silico systems can generate a degradation tree, showing primary, secondary, and even tertiary degradation products, and often assign a likelihood score to each potential degradant based on the reaction conditions and the molecule's structure. lhasalimited.orgnih.gov

Table 2: Predicted Degradation Products of this compound Under Forced Conditions This table provides a hypothetical output from an in silico degradation prediction tool, outlining potential degradants and the conditions under which they are likely to form.

Potential DegradantIUPAC NameMolecular FormulaDegradation PathwayStress Condition(s)Predicted Likelihood
Behenyl AlcoholDocosan-1-olC₂₂H₄₆OHydrolysisAcidic/Basic pH, HeatHigh
Linoleic Acid(9Z,12Z)-Octadeca-9,12-dienoic acidC₁₈H₃₂O₂HydrolysisAcidic/Basic pH, HeatHigh
Behenyl hydroperoxide linoleateVaries (isomer mix)C₄₀H₇₆O₄OxidationOxygen, Light, Metal IonsMedium
9,10-Epoxybehenyl stearateDocosyl 9,10-epoxyoctadecanoateC₄₀H₇₆O₃OxidationPeroxides, OxygenMedium-Low
12,13-Epoxybehenyl oleate (B1233923)Docosyl 12,13-epoxyoctadec-9-enoateC₄₀H₇₆O₃OxidationPeroxides, OxygenMedium-Low
HexanalHexanalC₆H₁₂OOxidative CleavageAdvanced OxidationLow

Interfacial and Material Science Applications: a Chemical Perspective

Role in Interfacial Film Formation and Stability

Behenyl linoleate (B1235992), as a wax ester, plays a significant role in the formation and stability of interfacial films, particularly at air-water interfaces. Its effectiveness is closely tied to its physicochemical properties at specific temperatures. nih.gov The primary function of such lipids at an interface is to reduce interfacial tension, which contributes to the stability of the film. mdpi.comcore.ac.uk While wax esters like behenyl linoleate are generally poor surfactants on their own and tend to aggregate, they are crucial components in mixed lipid systems where they contribute to the film's barrier properties. nih.govcore.ac.uk

The molecular structure of this compound, featuring a long saturated behenyl (C22) alcohol chain and an unsaturated linoleate (C18:2) fatty acid chain, dictates its organization and behavior at interfaces. nih.gov In Langmuir film experiments, the surface pressure generated by a lipid layer provides insight into its packing and stability. arvojournals.org

At a temperature of 35°C, this compound (BLN) layers produce surface pressures in the range of 2.4 to 4.9 mN/m. arvojournals.orgarvojournals.org This is moderate compared to other wax esters; for instance, monounsaturated wax esters with melting points below 35°C tend to produce higher surface pressures. arvojournals.orgarvojournals.org Brewster angle microscopy (BAM) has shown that at this temperature, evaporation-retarding wax esters like this compound spread somewhat uniformly and may form areas of condensed lipid. nih.gov Isotherm analysis suggests that while these films are tolerant of surface pressure, they can be unstable under repeated compression and relaxation cycles. nih.gov The organization into a condensed phase is considered vital for the film's ability to act as an effective barrier. arvojournals.org

Surface Pressure of this compound Films at Various Temperatures

Temperature (°C)Surface Pressure Range (mN/m)
300.4 - 2.7
352.4 - 4.9
412.1 - 2.7

Data sourced from Rantamäki et al. (2013). arvojournals.orgarvojournals.org

Temperature is a critical factor that governs the phase state and functional behavior of this compound films. nih.gov The ability of a this compound layer to retard evaporation is highly dependent on its phase, which is directly influenced by the ambient temperature relative to its melting point. arvojournals.org

Research demonstrates a strong correlation between the melting point of a wax ester and its anti-evaporative efficacy at a given temperature. nih.govarvojournals.org this compound, along with behenyl oleate (B1233923) (BO), behenyl palmitoleate (B1233929) (BP), and behenyl linolenate (BLNN), was found to significantly retard evaporation at 35°C. arvojournals.org At this temperature, this compound reduced the evaporation rate by approximately 27% ± 2%. arvojournals.orgarvojournals.org

The film's behavior changes dramatically at different temperatures. At 30°C, when the wax ester is more solid, this compound becomes one of the most effective retardants, decreasing evaporation by about 51% ± 10%. arvojournals.orgarvojournals.org Conversely, at 41°C, when it is fully in a liquid state, its ability to decrease evaporation drops to just 2-4%. nih.govarvojournals.org This suggests that the optimal evaporation-retarding effect arises from a specific phase of the wax ester layer that exists near its melting temperature. nih.gov Low temperatures can cause such lipid films to stiffen and shrink, losing their ability to form a continuous layer, an effect that is reversible upon reheating. researchgate.net

Evaporation Retardation by this compound at Different Temperatures

Temperature (°C)Decrease in Evaporation Rate (%)
3051% (± 10%)
3527% (± 2%)
41~2-4%

Data sourced from Rantamäki et al. (2013). arvojournals.orgarvojournals.org

This compound as a Component in Polymer Science

The unique structure of this compound, combining a long saturated alkyl chain with a polyunsaturated fatty acid component, presents potential for its use in polymer science. While direct polymerization of the ester is uncommon, its constituent parts can be modified to create reactive monomers for polymer synthesis. scirp.orgresearchgate.net

For this compound to be used in polymer synthesis, it would typically first be converted into a more reactive monomer. scirp.org A common strategy involves transforming the fatty acid or alcohol component into a polymerizable group, such as an acrylate (B77674) or methacrylate. scirp.orgresearchgate.net For instance, behenyl acrylate, a related long-chain monomer, has been successfully synthesized and used as a co-monomer in free radical polymerization. d-nb.inforesearchgate.netresearchgate.net Similarly, monomers derived from linoleic acid have been created and incorporated into polymers. mdpi.com

The synthesis of such monomers from plant oil derivatives often involves transesterification. mdpi.comgoogle.com For example, plant oil-based acrylic monomers can be synthesized through a one-step transesterification reaction with an acrylamide-containing alcohol. google.com These monomers can then be polymerized, often using emulsion or miniemulsion polymerization techniques, to form stable latexes. mdpi.comgoogle.com this compound could theoretically be a substrate for creating a novel monomer, where the linoleate's double bonds or a synthetically added reactive group could participate in polymerization. The presence of the long behenyl chain would be expected to influence polymerization kinetics and the final polymer structure. researchgate.net

The incorporation of a monomer derived from this compound would chemically modify the properties of the resulting polymer. The long hydrocarbon chain from the behenyl group and the flexible, unsaturated linoleate chain would impart specific characteristics.

Plasticizing Effect and Hydrophobicity : The long alkyl chains are known to act as internal plasticizers, increasing the flexibility and lowering the glass transition temperature of the polymer. researchgate.netmdpi.com Copolymers synthesized with linoleate-based comonomers have demonstrated a significant plasticizing effect and enhanced hydrophobicity. mdpi.com The behenyl group (C22) would be highly effective in this regard. d-nb.info

Flowability and Viscosity Modification : In applications like pour point depressants for crude oil, long-chain acrylate co-monomers like behenyl acrylate are crucial. d-nb.info They co-crystallize with paraffin (B1166041) waxes, disrupting their large crystal networks and improving the low-temperature fluidity of the oil. researchgate.net Incorporating a this compound-derived monomer could similarly modify the rheological properties of a polymer system.

Crosslinking : The double bonds within the linoleate portion of the molecule offer sites for post-polymerization modification or crosslinking. mdpi.commdpi.com The oxidation rate of linoleic acid fragments is significantly higher than that of oleic acid, which can be utilized to form a crosslinked polymer network, thereby enhancing the mechanical properties, such as toughness and Young's modulus, of the final material. mdpi.com

Advanced Lubricant Basestock Chemistry (as a wax ester)

Wax esters, including this compound, represent a class of synthetic esters with significant potential as high-performance lubricant basestocks, often referred to as biolubricants when derived from renewable sources. jree.irrasayanjournal.co.in Their chemical structure confers several advantageous properties compared to conventional mineral oils. tandfonline.com

This compound's structure as an ester of a long-chain fatty alcohol (behenyl alcohol) and a long-chain fatty acid (linoleic acid) is key to its function as a lubricant. nih.govrasayanjournal.co.in This "dumbbell" configuration is highly desirable; the linear fatty acid portion contributes to a favorable viscosity index, while the long alcohol chain influences low-temperature properties like the pour point. rasayanjournal.co.in

The polarity of the ester group allows the molecule to adsorb onto metal surfaces, forming a protective film that reduces friction and wear, a critical aspect of boundary lubrication. rasayanjournal.co.intandfonline.com Synthetic esters generally exhibit low volatility due to strong intermolecular dipole moments and good thermal stability because of the stable ester bond. rasayanjournal.co.in While vegetable oils in their native form often suffer from poor oxidative stability and low-temperature performance, chemical modification into wax esters like this compound can overcome these limitations. jree.irtandfonline.com The synthesis of such esters via esterification or transesterification allows for the creation of lubricant basestocks with tailored properties, including superior lubricity, high viscosity index, and good biodegradability. tandfonline.comemeryoleo.com

Enzymatic and Biochemical Pathway Studies with Chemical Focus

Behenyl Alcohol and Linoleic Acid as Substrates in Biosynthetic Pathways

Behenyl alcohol (a C22 saturated fatty alcohol) and linoleic acid (an 18-carbon polyunsaturated fatty acid) serve as fundamental substrates in the biosynthesis of wax esters like behenyl linoleate (B1235992). bibliotekanauki.plmedchemexpress.com In various organisms, particularly plants, these molecules are brought together through enzymatic reactions to form the characteristic ester bond of a wax ester. bibliotekanauki.pl

The synthesis of wax esters can occur through several proposed mechanisms in plant tissues. bibliotekanauki.pl One significant pathway involves the direct esterification of a fatty alcohol with a fatty acid. Behenyl alcohol acts as the acyl acceptor, while linoleic acid, typically in an activated form such as linoleoyl-CoA, serves as the acyl donor. numberanalytics.comresearchgate.net The availability of these substrates is a crucial factor in the regulation of wax ester production. numberanalytics.com For instance, in tissues with high rates of wax ester or ether lipid biosynthesis, the enzymes that produce fatty alcohols are highly active. nih.gov

Furthermore, studies on oleaginous yeasts have demonstrated the microbial production of very long-chain fatty alcohols (VLCFOHs), including behenyl alcohol, from precursor very long-chain fatty acids (VLCFAs). acs.org This indicates that the biosynthetic pathways for these substrates are present across different biological kingdoms. The substrate specificity of the enzymes involved often dictates the final composition of the wax esters produced. bibliotekanauki.pl Research has shown that acyltransferases exhibit distinct specificity for both the alcohol acceptor and the fatty acid donor. bibliotekanauki.pl

Enzymatic Mechanisms for Wax Ester Biosynthesis (e.g., Wax Synthases)

The primary enzymes responsible for the synthesis of wax esters are known as wax synthases (WS). numberanalytics.com These enzymes catalyze the esterification of a fatty alcohol with an activated fatty acid, typically an acyl-CoA thioester. researchgate.netiastate.edu This reaction is a key step in the production of wax esters, which serve as energy reserves or protective coatings in various organisms. numberanalytics.comiastate.edu

Wax synthases belong to a larger family of acyltransferases, which also includes diacylglycerol acyltransferases (DGATs). researchgate.net In fact, some wax synthases are classified as bifunctional WS/DGAT enzymes. iastate.edu The catalytic mechanism of these enzymes generally involves a two-substrate reaction. usm.my Three main kinetic mechanisms have been proposed for such enzymatic reactions: the random sequential bi-bi mechanism, the ordered sequential bi-bi mechanism, and the ping-pong bi-bi mechanism. usm.my

In the context of wax ester synthesis, the mechanism often involves the formation of a ternary complex where both the fatty alcohol and the acyl-CoA are bound to the enzyme's active site simultaneously before the product is released. numberanalytics.comusm.my The active site of the wax synthase is thought to bind both substrates in a way that positions them correctly for the esterification reaction to occur. numberanalytics.com A proposed mechanism for some acyltransferases starts with a catalytic histidine residue acting as a base to deprotonate the hydroxyl group of the fatty alcohol. The resulting alkoxide ion then performs a nucleophilic attack on the carbonyl carbon of the acyl-CoA, leading to the formation of the wax ester and the release of coenzyme A. researchgate.net

The synthesis of wax esters in prokaryotes follows a two-step process: first, the formation of fatty alcohols from fatty acyl-CoAs, and second, the esterification of these alcohols with another fatty acyl-CoA molecule, catalyzed by a wax ester synthase. iastate.edu

Linoleate Isomerase Complex and Conjugated Linoleic Acid (CLA) Formation from Linoleic Acid

Linoleic acid, a component of behenyl linoleate, can undergo significant enzymatic transformation by certain bacteria to form conjugated linoleic acid (CLA). nih.govredalyc.org CLA refers to a group of positional and geometric isomers of linoleic acid characterized by conjugated double bonds. nih.gov This conversion is primarily carried out by an enzyme complex known as linoleate isomerase. nih.govredalyc.org

The ability to produce CLA is strain-specific among bacteria, including various species of Lactobacillus, Bifidobacterium, and rumen bacteria like Butyrivibrio fibrisolvens. redalyc.orgscielo.org.comdpi.com These bacteria are key players in the biohydrogenation of unsaturated fatty acids. researchgate.netmedcraveonline.com The formation of CLA is often the initial and rapid step in the multi-step process of converting linoleic acid to stearic acid. nih.gov

The linoleate isomerase enzyme system can be a multi-component complex. nih.govredalyc.org For example, in Lactobacillus plantarum, the complex has been found to contain a myosin-cross-reactive antigen, a short-chain dehydrogenase/oxidoreductase, and an acetoacetate (B1235776) decarboxylase. nih.gov The activity of this enzyme complex is crucial for the efficiency of CLA production, with some strains like Lactobacillus plantarum ZS2058 converting over 50% of the available linoleic acid into CLA. nih.govscielo.org.co

Enzymatic Reaction Mechanisms and Intermediate Identification

The enzymatic conversion of linoleic acid to CLA involves an isomerization reaction catalyzed by the linoleate isomerase complex. animbiosci.org While the precise mechanism is still under investigation for all variants, studies have identified key intermediates in the process. nih.gov

In some bacterial systems, the conversion of linoleic acid to CLA can proceed through the formation of hydroxy fatty acid intermediates. oup.com Gas chromatography-mass spectrometry (GC-MS) analysis has identified compounds such as 10-hydroxy-cis-12-octadecenoic acid, 10-oxo-cis-12-octadecenoic acid, and 10-oxo-trans-11-octadecenoic acid during the conversion of linoleic acid by Lactobacillus plantarum ZS2058. nih.gov Another study identified the conversion of linoleic acid to 10-hydroxy-12(Z)-octadecenoic acid by Flavobacterium DS5. nhri.org.tw

The reaction mechanism for enzymes can be broadly categorized, and for transformations like those performed by isomerases, several catalytic strategies may be employed. These include general acid-base catalysis, covalent catalysis, and metal ion catalysis. libretexts.orgwou.edu In general acid-base catalysis, amino acid side chains in the enzyme's active site act as proton donors or acceptors to stabilize transition states. Covalent catalysis involves the formation of a transient covalent bond between the enzyme and the substrate, creating a new reaction pathway with a lower activation energy. libretexts.org Metal ions, if part of the enzyme complex, can help to stabilize charged intermediates. libretexts.orgwou.edu

In the context of related enzymatic reactions, such as those catalyzed by aldolases, a key mechanistic feature is the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and a carbonyl group on the substrate. researchgate.net While not directly a linoleate isomerase, this illustrates the types of covalent intermediates that can facilitate complex bond rearrangements in enzymatic catalysis.

Substrate Transformations in Bacterial Systems

Bacterial systems, particularly those found in the gut and in fermented foods, are adept at transforming fatty acid substrates. researchgate.netoup.com The conversion of linoleic acid to CLA is a prime example of such a biotransformation. medcraveonline.com This process is often part of a larger detoxification pathway known as biohydrogenation, where bacteria convert unsaturated fatty acids into more saturated forms. researchgate.netmedcraveonline.com

The efficiency of this transformation can be influenced by the concentration of the substrate, linoleic acid. researchgate.net Different bacterial strains exhibit varying capabilities in CLA production, yielding different isomers. For instance, some bacteria predominantly produce the cis-9, trans-11 CLA isomer, while others produce the trans-10, cis-12 isomer. redalyc.organimbiosci.org The predominant isomer produced by many Lactobacillus species is cis-9, trans-11 CLA. animbiosci.org

Beyond CLA, bacteria can further metabolize linoleic acid into other compounds. Pseudomonas aeruginosa can convert oleic acid, a related unsaturated fatty acid, into 7,10-dihydroxy-8(E)-octadecenoic acid. nhri.org.tw Other bacterial transformations of linoleic acid can yield products like 10-hydroxy-12-octadecenoic acid and 13-hydroxy-9-octadecenoic acid. bac-lac.gc.ca

The table below summarizes the transformation of linoleic acid by various bacterial species.

Bacterial SpeciesSubstrateKey ProductsReference
Lactobacillus plantarum ZS2058Linoleic Acidcis-9, trans-11 CLA; trans-9, trans-11 CLA; 10-hydroxy-cis-12-octadecenoic acid nih.govscielo.org.co
Butyrivibrio fibrisolvensLinoleic Acidcis-9, trans-11 CLA; Vaccenic Acid nih.govscielo.org.co
Flavobacterium DS5Linoleic Acid10-hydroxy-12(Z)-octadecenoic acid nhri.org.tw
Lactobacillus spp.Linoleic Acid10-hydroxy-12-octadecenoic acid; 13-hydroxy-9-octadecenoic acid bac-lac.gc.ca
Bifidobacterium spp.Linoleic AcidConjugated Linoleic Acid (CLA) redalyc.orgfrontiersin.org

Future Directions in Behenyl Linoleate Research

Development of Green Chemistry Methodologies for Synthesis

The future of behenyl linoleate (B1235992) synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and employment of environmentally benign catalysts. Research is moving away from traditional chemical synthesis routes, which often involve harsh conditions and stoichiometric reagents, towards more sustainable enzymatic and heterogeneous catalytic methods.

Enzymatic catalysis, particularly using lipases, stands out as a promising green alternative for behenyl linoleate production. Lipases can catalyze esterification under mild conditions, often in solvent-free systems, leading to high selectivity and reduced energy consumption. brandeis.edumdpi.comnih.govresearchgate.net Research on the enzymatic synthesis of other wax esters has demonstrated high conversion rates, often exceeding 90%. For instance, studies on the lipase-catalyzed synthesis of wax esters from various fatty acids and long-chain alcohols, such as cetyl and behenyl alcohol, have shown excellent yields. brandeis.edumdpi.com Specifically, the enzymatic esterification of linoleic acid with other alcohols has been successfully demonstrated, achieving high yields of the corresponding linoleate esters. researchgate.netnih.gov These findings provide a strong foundation for optimizing a lipase-catalyzed process for this compound, focusing on enzyme selection (e.g., from Candida sp. or Rhizomucor miehei), enzyme immobilization for reusability, and reaction conditions like temperature and substrate molar ratio to maximize yield and process efficiency. brandeis.edumdpi.comnih.gov

Another avenue of green synthesis involves the use of solid acid catalysts. ajgreenchem.com These heterogeneous catalysts offer advantages such as easy separation from the reaction mixture, potential for reuse, and reduced corrosion issues compared to liquid acids. Research into SO3H-carbon catalysts derived from glycerol (B35011) has shown high efficacy in the esterification of long-chain fatty acids with fatty alcohols under solvent-free conditions, achieving yields greater than 95%. ajgreenchem.com Future work could focus on developing and optimizing similar solid acid catalysts specifically for the esterification of linoleic acid with behenyl alcohol.

The table below summarizes potential green chemistry approaches for this compound synthesis based on research in related esters.

Catalyst TypeSynthesis MethodPotential AdvantagesKey Research Focus for this compound
Lipases (e.g., Candida antarctica, Rhizomucor miehei)Enzymatic EsterificationHigh selectivity, mild reaction conditions, solvent-free options, reduced byproducts. brandeis.edumdpi.comScreening for optimal lipase (B570770), immobilization techniques, optimization of temperature, substrate ratio, and water removal. brandeis.edunih.gov
Solid Acid Catalysts (e.g., Sulfonated Carbon)Heterogeneous CatalysisEasy catalyst recovery and reuse, solvent-free conditions, high yields. ajgreenchem.comCatalyst design and synthesis, optimization of reaction time and temperature, catalyst stability and reusability. ajgreenchem.com

Integration of AI and Automation in this compound Research

Automation in chemical synthesis, often referred to as "chemputation" or automated synthesis platforms, can streamline the production of this compound and its derivatives. sri.comsynplechem.comsigmaaldrich.com These systems can perform multi-step syntheses with high precision and reproducibility, minimizing human error. rsc.org The combination of AI for experimental design and robotics for execution enables high-throughput screening of catalysts and reaction conditions. mdpi.comrsc.orgrsc.org This approach can rapidly identify the most efficient enzymatic or chemical catalysts and the optimal process parameters for this compound synthesis, a task that would be laborious and time-consuming if performed manually. synplechem.comcapes.gov.br

The table below details the potential impact of AI and automation on this compound research.

TechnologyApplication AreaPotential Impact
Artificial Intelligence (Machine Learning) Formulation DevelopmentPredicts optimal ingredient combinations and concentrations, reducing experimental workload. adslaboratories.combtsa.comgzperfectlink.com
Catalyst DiscoveryIdentifies promising catalyst candidates from large databases based on desired properties. intellico.ai
Automation (Robotics) Chemical SynthesisEnables high-precision, reproducible synthesis of this compound and derivatives. sri.comsigmaaldrich.comrsc.org
High-Throughput ScreeningRapidly tests large libraries of catalysts and reaction conditions to find optimal synthesis routes. mdpi.comrsc.org

Exploration of Novel Chemical Transformations and Applications

Future research will likely extend beyond the current applications of this compound by exploring novel chemical transformations of this molecule. The presence of two double bonds in the linoleate portion of the molecule provides reactive sites for a variety of chemical modifications. acs.orgd-nb.info

One area of exploration is the functionalization of these double bonds through reactions like epoxidation, hydrogenation, or polymerization. acs.orgontosight.aigoogle.com Epoxidation of the double bonds in this compound would introduce reactive oxirane rings, which can then be opened with various nucleophiles to create a range of new polyfunctional compounds. d-nb.info These derivatives could have unique properties, potentially leading to applications as novel biolubricants, plasticizers, or building blocks for polymers. d-nb.infoontosight.ai

Furthermore, the ester linkage itself can be the target of chemical transformation. Transesterification of this compound with other alcohols or acids could lead to the synthesis of new esters with tailored properties. redalyc.org These novel esters could find applications in diverse fields, from advanced materials to pharmaceuticals. The versatility of esters as chemical intermediates opens up a wide field of research for creating new materials derived from this compound. scbt.com

Potential novel transformations and applications are summarized in the table below.

Chemical TransformationResulting Product TypePotential Novel Applications
Epoxidation Epoxidized this compoundBiolubricants, plasticizers, polymer precursors. d-nb.infoontosight.ai
Hydrogenation Behenyl stearateWaxes with higher melting points for structuring applications.
Polymerization (via double bonds) Functional polymersCoatings, adhesives, advanced materials. ontosight.ai
Transesterification Novel estersSpecialty chemicals, pharmaceutical intermediates. redalyc.orgscbt.com

Q & A

Basic Research Questions

Q. How can Behenyl linoleate be synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of linoleic acid with behenyl alcohol, using catalysts like sulfuric acid or lipases. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) to confirm ester bond formation and gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and purity. For lipid extraction from reaction mixtures, the Bligh-Dyer method (chloroform-methanol-water system) is recommended to isolate the compound efficiently . Experimental protocols should follow journal guidelines for reproducibility, including detailed preparation steps and validation of new compounds .

Q. What analytical techniques are recommended for determining the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or evaporative light scattering detectors (ELSD) can quantify purity. Differential scanning calorimetry (DSC) assesses thermal behavior, while thin-layer chromatography (TLC) provides rapid qualitative checks. Researchers must cross-validate results with certified reference materials and report relative standard deviations (RSD) to ensure accuracy .

Q. How should researchers extract this compound from complex biological matrices?

  • Methodological Answer : Use lipid-specific extraction protocols, such as the Bligh-Dyer method, which partitions lipids into a chloroform phase while removing non-lipid contaminants. For tissues, homogenization in chloroform-methanol (2:1 v/v) followed by phase separation with water is effective. Centrifugation at 3,000 rpm for 10 minutes ensures clear layer separation. Recovery rates should be quantified using internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the thermal decomposition kinetics of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen or oxygen atmospheres can assess stability. Heating rates (5–20°C/min) should be varied to calculate activation energy via the Flynn-Wall-Ozawa method. Kinetic modeling (e.g., multiple linear regression) helps derive reaction mechanisms, while statistical error analysis (e.g., residual sum of squares) validates model reliability. Comparative studies with methyl linoleate can contextualize results .

Q. How can deuterated this compound be synthesized for use as an internal standard in lipidomics?

  • Methodological Answer : Isotopic labeling involves substituting hydrogen atoms with deuterium at specific positions (e.g., 2β,3α,6-²H₃) in the sterol ring. This is achieved via acid-catalyzed exchange reactions or enzymatic methods. Post-synthesis, LC-MS/MS confirms isotopic enrichment (>98% purity). These standards improve quantification accuracy in mass spectrometry by mitigating matrix effects .

Q. What statistical frameworks resolve contradictions in bioactivity data for this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental hypotheses. For conflicting results, meta-analysis with random-effects models accounts for heterogeneity. Sensitivity analysis identifies outliers, while PICOT (Population, Intervention, Comparison, Outcome, Time) refines study scope. Data should be archived in repositories (e.g., Zenodo) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.